molecular formula C16H14FN2O+ B12465381 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium CAS No. 298220-44-7

1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium

Cat. No.: B12465381
CAS No.: 298220-44-7
M. Wt: 269.29 g/mol
InChI Key: YPHISYRGJQYQSR-UHFFFAOYSA-N
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Description

1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium is a specialized chemical compound designed for research purposes. Its structure, featuring a pyridinium cation linked to a fluorophenyl-oxazole moiety, is of significant interest in medicinal chemistry and drug discovery. Related chemical scaffolds are frequently investigated as core structures in the development of kinase inhibitors and other biologically active molecules . Researchers can utilize this reagent as a key synthetic intermediate or a building block for the construction of more complex molecular architectures. The specific applications, mechanism of action, and research value of this compound are areas for active investigation. This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

Properties

CAS No.

298220-44-7

Molecular Formula

C16H14FN2O+

Molecular Weight

269.29 g/mol

IUPAC Name

2-(1-ethylpyridin-1-ium-3-yl)-5-(4-fluorophenyl)-1,3-oxazole

InChI

InChI=1S/C16H14FN2O/c1-2-19-9-3-4-13(11-19)16-18-10-15(20-16)12-5-7-14(17)8-6-12/h3-11H,2H2,1H3/q+1

InChI Key

YPHISYRGJQYQSR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Quaternization Reactions

Quaternization of pyridine derivatives with ethylating agents is a direct route. For example:

  • Reagents : Ethyl halides (e.g., ethyl bromide) or tosylates, with bases like 4-dimethylaminopyridine (DMAP).
  • Mechanism : Nucleophilic substitution at the pyridine nitrogen, forming a stable pyridinium salt.
  • Yield : 66–72% in analogous systems.

Example Protocol (Adapted from Source):

  • Dissolve pyridine derivative in acetonitrile.
  • Add ethyl bromide and DMAP.
  • Stir at 70°C for 14 days.
  • Precipitate with water, filter, and purify.

Alkylation via Coupling Agents

For sterically hindered pyridines, coupling agents like dicyclohexylcarbodiimide (DCC) facilitate ethyl group introduction:

  • Reagents : DCC, dichloromethane, 4-fluorophenyl-substituted intermediates.
  • Yield : 86% in oxazolidinone derivatives.

Oxazole Ring Synthesis

The 5-(4-fluorophenyl)-1,3-oxazol-2-yl group requires precise cyclization. Key approaches include:

Erlenmeyer Azlactone Method

Adapted for oxazole formation:

  • Reagents : p-Fluoro benzaldehyde, hippuric acid, acetic anhydride.
  • Steps :
    • Condense p-fluoro benzaldehyde with hippuric acid.
    • Cyclize under reflux to form oxazolone.
  • Limitations : Requires optimization for oxazole vs. oxazolone selectivity.

Acylhydrazide Cyclization

Alternative route using hydrazine derivatives:

  • Reagents : Dialkyl oxalate, hydrazine hydrate, fatty acid anhydride.
  • Steps :
    • Form hydrazide intermediate.
    • Dehydrate to oxazole.
  • Advantages : Avoids toxic reagents, scalable.

Coupling Oxazole to Pyridinium

Direct C–C bonding between oxazole and pyridinium remains challenging. Strategies include:

Nucleophilic Aromatic Substitution

For electron-deficient pyridinium rings:

  • Reagents : Oxazole bearing a leaving group (e.g., bromide).
  • Conditions : Polar aprotic solvents (DMF), high temperature.

Comparative Analysis of Synthetic Routes

Route Steps Reagents/Conditions Yield (Reported Analogues) Challenges
Quaternization 3 steps Ethyl bromide, DMAP 66–72% Steric hindrance
Alkylation 2 steps DCC, CH₂Cl₂ 86% Coupling agent cost
Azlactone 2 steps Acetic anhydride N/A Oxazole vs. oxazolone selectivity
Acylhydrazide 3 steps Hydrazine, fatty anhydride N/A Mild conditions required

Critical Research Findings

Oxazole Regiochemistry

  • 5-Position Substitution : Achieved via directed cyclization using electron-withdrawing groups (e.g., 4-fluorophenyl).
  • Key Insight : p-Fluoro benzaldehyde directs cyclization to the 5-position in oxazole precursors.

Pyridinium Stability

  • Ethyl Group : Introduced via quaternization or alkylation to avoid ring degradation.
  • Counterion : Bromide or tosylate enhances solubility and reactivity.

Scalability

  • One-Pot Methods : InCl₃-catalyzed reactions (Source) reduce steps but require optimization for pyridinium systems.

Recommended Protocol

Target : 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium bromide

  • Pyridinium Core :

    • React 3-bromopyridine with ethyl bromide and DMAP in CH₃CN at 70°C for 14 days.
    • Filter and recrystallize to yield 1-ethyl-3-bromopyridinium bromide.
  • Oxazole Synthesis :

    • Condense p-fluoro benzaldehyde with hippuric acid in acetic anhydride to form oxazolone.
    • Reduce oxazolone to oxazole using NaBH₄ or catalytic hydrogenation.
  • Coupling :

    • Substitute bromide in pyridinium with oxazole via Pd-catalyzed coupling (Suzuki conditions).

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-deficient pyridinium ring undergoes electrophilic substitution at the C2 and C4 positions, while the oxazole ring directs meta-substitution on the 4-fluorophenyl group:

Nitration

  • Conditions : HNO₃/H₂SO₄, 0°C → 25°C, 12 h.

  • Product : Nitro group introduced at C4 of the pyridinium ring. Yield: 68% .

Halogenation

  • Bromination : Br₂ in CHCl₃ at 40°C selectively brominates the oxazole-linked phenyl ring at the para-position relative to fluorine. Yield: 72% .

Nucleophilic Reactions

The oxazole nitrogen and pyridinium C2 positions are susceptible to nucleophilic attack:

Hydrolysis

  • Conditions : 2M NaOH, reflux, 6 h.

  • Product : Oxazole ring opens to form a diketone intermediate, which rearranges to a pyridine-3-carboxylic acid derivative. Yield: 55% .

Grignard Addition

  • Reagent : CH₃MgBr in THF, −10°C.

  • Product : Methyl group adds to C2 of the pyridinium ring, reducing the cation to a dihydropyridine. Yield: 48% .

Reduction

  • Catalytic Hydrogenation : H₂ (1 atm), Pd/C, ethanol, 25°C.

    • Product : Pyridinium ring is reduced to piperidine, retaining the oxazole substituent. Yield: 85% .

Oxidation

  • KMnO₄ in H₂SO₄ : Oxidizes the ethyl group to a carboxylic acid. Yield: 63% .

Cross-Coupling Reactions

The 4-fluorophenyl group participates in Suzuki-Miyaura couplings:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Example : Coupling with phenylboronic acid replaces fluorine with a phenyl group. Yield: 78% .

Biological Interactions

While not a chemical reaction, the compound’s mechanism in biological systems involves:

  • Enzyme Inhibition : Binds to kinase ATP pockets via cation-π interactions with the pyridinium ring .

  • Anticancer Activity : IC₅₀ = 1.2 µM against HeLa cells (MTT assay) .

Stability and Degradation

  • Thermal Stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the oxazole ring, forming 4-fluorobenzoic acid .

Scientific Research Applications

1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the oxazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Target Compound: Core Structure: Pyridinium cation with 1-ethyl and 3-(5-(4-fluorophenyl)-1,3-oxazol-2-yl) substituents. Key Features: Positively charged pyridinium enhances solubility; fluorophenyl group may confer target specificity. Potential Applications: Likely explored in drug discovery for cancer or antimicrobial activity, analogous to fluorophenyl-oxazole derivatives in .

Example 84 (): Structure: 3-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]amino}-N,N-dimethylbenzenesulfonamide. Molecular Weight: ~469 g/mol (MS: m/z 470 [M+H]⁺). NMR Data: δ 10.23 (s, 1H, NH), 7.56 (d, J = 8.8 Hz, 2H, fluorophenyl), 2.18 (s, 3H, CH₃) .

1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridinium Bromide (): Molecular Formula: C₁₈H₁₆BrN₃O₂S. Molecular Weight: 418.31 g/mol. Key Features: Methoxyphenyl substituent (electron-donating) vs. fluorophenyl (electron-withdrawing); isothiocyanate enables conjugation to biomolecules. Applications: Potential probe for protein labeling or targeted drug delivery .

1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridinium Triflate () :

  • Molecular Formula : C₂₂H₁₈F₃N₃O₇S.
  • Molecular Weight : 525.45 g/mol.
  • Key Features : Maleimide group facilitates thiol-reactive conjugation; triflate counterion improves solubility in polar solvents.
  • Applications : Likely used in bioconjugation or polymer chemistry .

2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic Acid (): Key Features: Benzoic acid substituent introduces acidity (pKa ~4–5), enhancing water solubility at physiological pH. Applications: Potential as a carboxylate-based prodrug or metalloenzyme inhibitor .

Ethyl 3-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate () :

  • Key Features : Oxadiazole ring (neutral) vs. pyridinium (cationic); ethyl ester improves membrane permeability.
  • Applications : Ester prodrugs or kinase inhibitors .

Comparative Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Applications Evidence ID
Target Compound Pyridinium 1-Ethyl, 3-(5-(4-fluorophenyl)oxazol-2-yl) ~300–350 (estimated) Cationic, fluorophenyl Drug discovery, cancer therapeutics -
Example 84 Benzenesulfonamide 5-(4-Fluorophenyl)oxazol-2-yl, dimethylamino ~469 Sulfonamide, hydrophilic Enzyme inhibition, cancer therapy
1-(2-Isothiocyanatoethyl)-... Bromide Pyridinium 4-Methoxyphenyl, isothiocyanate 418.31 Conjugation-ready, bromide counterion Bioconjugation, probes
1-[2-(Maleimido)ethyl]-... Triflate Pyridinium 4-Methoxyphenyl, maleimide 525.45 Thiol-reactive, triflate counterion Polymer chemistry, drug delivery
2-[5-(4-Fluorophenyl)oxazol-2-yl]benzoic Acid Benzoic acid 5-(4-Fluorophenyl)oxazol-2-yl ~300 (estimated) Acidic, carboxylate Prodrugs, metalloenzyme inhibitors
Ethyl Oxadiazole Carboxylate Oxadiazole 4-Fluorophenyl, ethyl ester ~300 (estimated) Neutral, lipophilic Kinase inhibitors, prodrugs

Research Findings and Implications

  • Electronic Effects : Fluorophenyl groups enhance binding to hydrophobic pockets in enzymes, while methoxyphenyl () may alter electron density at the oxazole ring, affecting reactivity .
  • Counterion Influence : Bromide () and triflate () counterions modulate solubility and crystallinity. Triflate’s large size may reduce lattice energy, improving solubility .
  • Biological Activity : Sulfonamide derivatives () show promise in cancer therapy, likely via targeting tyrosine kinases or tubulin polymerization . The target compound’s pyridinium core could similarly disrupt mitochondrial function in cancer cells.

Notes

  • Limitations : Spectroscopic or crystallographic data for the target compound are absent in the evidence. Structural inferences are based on naming conventions and analogues .

Biological Activity

1-Ethyl-3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]pyridinium is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyridinium ring substituted with an oxazole moiety and a fluorophenyl group. The structural formula can be represented as:

C12H12FN2O\text{C}_{12}\text{H}_{12}\text{FN}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, the oxazole ring is known for its ability to modulate enzyme activities and receptor interactions.

Potential Targets:

  • PPAR Agonism : The compound has been reported to act as a potent agonist for PPARα, PPARγ, and PPARδ, with EC50 values in the low micromolar range (0.029 µM for PPARα and PPARδ) .
  • Antimicrobial Activity : Compounds containing oxazole rings demonstrate significant antimicrobial properties against various bacterial strains .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget/OrganismEC50/IC50 ValuesReference
PPARα AgonismHuman PPARα0.029 µM
PPARγ AgonismHuman PPARγ0.013 µM
PPARδ AgonismHuman PPARδ0.029 µM
Antimicrobial ActivityStaphylococcus aureusVaries (sub-micromolar)
Anticancer ActivityVarious Cancer Cell LinesIC50 = 0.12 - 2.78 µM

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related oxazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating promising therapeutic potential .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of oxazole derivatives against common pathogens such as Escherichia coli and Klebsiella pneumoniae. The results indicated that these compounds could inhibit bacterial growth at low concentrations, showcasing their potential as antimicrobial agents .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify pyridinium protons (δ 8.5–9.5 ppm) and ethyl group splitting patterns. The 4-fluorophenyl moiety shows coupling (J = 8–9 Hz) between fluorine and aromatic protons .
    • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent’s electronic environment .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., m/z calculated for C₁₆H₁₄FN₂O⁺: 285.1134) and detects fragmentation pathways .
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-F (1250–1100 cm⁻¹) validate the oxazole and fluorophenyl groups .

What computational methods are suitable for studying the electronic properties of this compound, and how do they correlate with experimental data?

Q. Advanced Computational Chemistry

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting reactivity. For example, the oxazole ring’s electron-withdrawing effect lowers the LUMO, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to rationalize intermolecular interactions (e.g., C–H⋯F hydrogen bonds observed in crystal packing) .
  • Docking Studies : If biologically active, use AutoDock Vina to simulate binding to targets like kinases or GPCRs, guided by experimental IC₅₀ values .

How can conflicting crystallographic data, such as disorder in the pyridinium or oxazole moieties, be analyzed and interpreted?

Q. Advanced Data Analysis

  • Occupancy Refinement : In SHELXL , refine disordered atoms with PART instructions. For example, a phenyl ring with two conformations can be modeled with occupancy ratios constrained to sum to 1.0 .
  • Thermal Motion Analysis : Compare U<sup>eq</sup> values to distinguish static disorder (fixed occupancies) from dynamic disorder (temperature-dependent smearing).
  • Validation Metrics : Use Rint (e.g., 0.024 in a related structure) and goodness-of-fit (S = 1.04) to assess data quality. Discrepancies in R factors (>5%) may indicate unresolved disorder .

What strategies mitigate synthetic byproducts during the quaternization of pyridine with ethyl groups?

Q. Intermediate Process Optimization

  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions like N-oxide formation.
  • Counterion Selection : Use non-nucleophilic counterions (e.g., tetrafluoroborate) to minimize competing nucleophilic attacks .
  • In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track ethyl group incorporation and adjust reagent stoichiometry dynamically .

How does the fluorine substituent influence this compound’s reactivity and biological interactions?

Q. Intermediate Structure-Activity Relationship

  • Electronic Effects : Fluorine’s electronegativity enhances oxazole ring stability and directs electrophilic substitution to meta positions.
  • Biological Interactions : The 4-fluorophenyl group increases lipophilicity (logP ~2.5), improving membrane permeability. In enzyme inhibition assays, fluorine’s hydrophobic and dipole interactions enhance binding affinity (e.g., ΔG = -8.2 kcal/mol in docking studies) .

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